molecular formula C25H20ClNO3 B6135190 2-{[(5-Chloro-2-phenoxyphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione

2-{[(5-Chloro-2-phenoxyphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione

Cat. No.: B6135190
M. Wt: 417.9 g/mol
InChI Key: YLYQUKHVIXLLCD-UHFFFAOYSA-N
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Description

2-{[(5-Chloro-2-phenoxyphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a phenyl group, a chloro-substituted phenoxy group, and a cyclohexane-1,3-dione core. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Chloro-2-phenoxyphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione typically involves multiple steps, including the formation of the phenoxyphenylamine intermediate and its subsequent reaction with cyclohexane-1,3-dione. Common reagents used in these reactions include phenol derivatives, chloroanilines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Chloro-2-phenoxyphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted cyclohexane-1,3-dione derivatives.

Scientific Research Applications

2-{[(5-Chloro-2-phenoxyphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-{[(5-Chloro-2-phenoxyphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity through various pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(5-Chloro-2-phenoxyphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione shares similarities with other phenoxyphenyl derivatives and cyclohexane-1,3-dione compounds.
  • Compounds such as 2-phenoxyphenylamine and 5-chloro-2-phenoxyphenyl derivatives exhibit similar chemical properties and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(5-chloro-2-phenoxyphenyl)iminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClNO3/c26-19-11-12-25(30-20-9-5-2-6-10-20)22(15-19)27-16-21-23(28)13-18(14-24(21)29)17-7-3-1-4-8-17/h1-12,15-16,18,28H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYQUKHVIXLLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C(=C1O)C=NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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